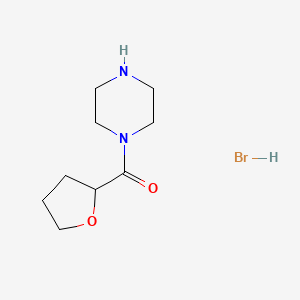

Bromhidrato de 1-(2-Tetrahidrofuroil)piperazina

Descripción general

Descripción

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a chemical compound with the empirical formula C9H16N2O2 · xHBr . It is a white to cream-colored crystalline powder and is used in scientific experiments as a catalyst, intermediate, and for other applications.

Synthesis Analysis

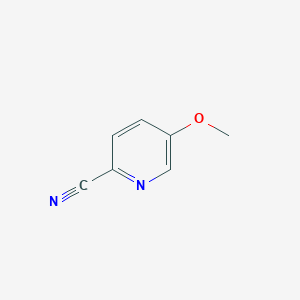

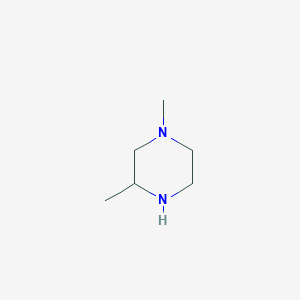

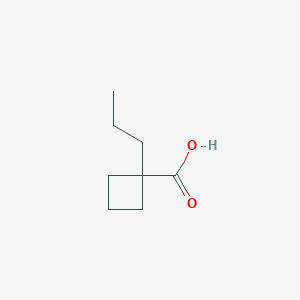

The compound is synthesized by reacting piperazine with tetrahydrofuran-2-carboxylic acid in the presence of hydrobromic acid .Molecular Structure Analysis

The molecular formula of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide is C9H17BrN2O2 . The molecular weight is 188.15 g/mol.Physical and Chemical Properties Analysis

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a solid substance . It has a melting point range of 103-107°C . It is soluble in water, ethanol, and methanol .Aplicaciones Científicas De Investigación

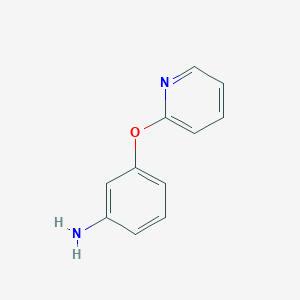

Síntesis de Clorhidrato de Terazosina

“Bromhidrato de 1-(2-Tetrahidrofuroil)piperazina” sirve como intermedio en la síntesis de Clorhidrato de Terazosina, un medicamento utilizado para tratar la hipertensión y la hiperplasia prostática benigna . La estructura del compuesto es fundamental para formar la porción de piperazina de la Terazosina, la cual es esencial para su actividad farmacológica.

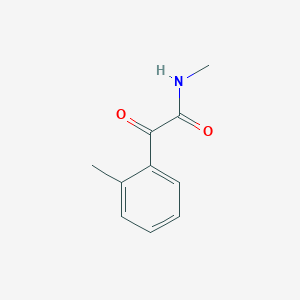

Inhibidores de la Biosíntesis de Leucotrienos

Este compuesto se ha utilizado como reactivo para preparar derivados del ácido pirazol-3-propanoico. Estos derivados actúan como inhibidores de la biosíntesis de leucotrienos en los neutrófilos humanos, lo cual es significativo en el desarrollo de medicamentos antiinflamatorios .

Síntesis de Fipronil

Es un material de partida clave para la síntesis de Fipronil, un insecticida ampliamente utilizado en la agricultura. El Fipronil es eficaz contra plagas como las termitas, las hormigas y los escarabajos, y juega un papel crucial en la gestión del control de plagas .

Catalizador en Reacciones Orgánicas

El compuesto exhibe propiedades que lo hacen adecuado como catalizador para diversas reacciones orgánicas. Su capacidad para facilitar reacciones en condiciones suaves es valiosa para la investigación en química orgánica.

Bloques de Construcción Heterocíclicos

Como compuesto heterocíclico, se utiliza en la construcción de arquitecturas moleculares complejas. Esto es particularmente útil en el campo de la química medicinal, donde los heterociclos son componentes estructurales comunes de los medicamentos .

Investigación en Proteómica

En proteómica, este compuesto se utiliza como un producto especializado. Sus propiedades químicas únicas permiten la exploración de las interacciones y funciones de las proteínas, contribuyendo a los avances en la comprensión de los procesos biológicos .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

The primary targets of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide are currently unknown. The compound is a heterocyclic building block

Biochemical Pathways

Given the lack of information on its targets and mode of action, it’s challenging to summarize the affected pathways and their downstream effects .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Análisis Bioquímico

Biochemical Properties

1-(2-Tetrahydrofuroyl)piperazine hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For instance, 1-(2-Tetrahydrofuroyl)piperazine hydrobromide has been shown to interact with proteases, influencing their activity and stability .

Cellular Effects

1-(2-Tetrahydrofuroyl)piperazine hydrobromide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to impact the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, 1-(2-Tetrahydrofuroyl)piperazine hydrobromide can alter cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding is often mediated by hydrogen bonds and electrostatic interactions. Additionally, 1-(2-Tetrahydrofuroyl)piperazine hydrobromide can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Tetrahydrofuroyl)piperazine hydrobromide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, 1-(2-Tetrahydrofuroyl)piperazine hydrobromide can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity without causing toxicity .

Metabolic Pathways

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, 1-(2-Tetrahydrofuroyl)piperazine hydrobromide has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance .

Transport and Distribution

The transport and distribution of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and efficacy. Studies have shown that 1-(2-Tetrahydrofuroyl)piperazine hydrobromide can accumulate in specific tissues, leading to localized effects on cellular function .

Subcellular Localization

1-(2-Tetrahydrofuroyl)piperazine hydrobromide exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 1-(2-Tetrahydrofuroyl)piperazine hydrobromide has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular localization is critical for the compound’s role in modulating cellular metabolism and biochemical reactions .

Propiedades

IUPAC Name |

oxolan-2-yl(piperazin-1-yl)methanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.BrH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMDGWNBMNOMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCNCC2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63590-62-5 | |

| Record name | 1-(2-Tetrahydrofuroyl)piperazine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)

![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)